molecular formula C21H26N4O4S B2525571 2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888434-43-3

2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2525571
CAS No.: 888434-43-3
M. Wt: 430.52
InChI Key: XJLRMMDYGGLOKP-UHFFFAOYSA-N
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Description

2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Research has delved into synthesizing novel heterocyclic compounds with significant biological activities. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research area highlights the potential therapeutic applications of synthesized heterocyclic compounds, suggesting that similar studies could explore the compound for related activities.

Intramolecular Cyclizations in Chemical Synthesis

Kaptı, Dengiz, and Balcı (2016) reported on the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives via intramolecular cyclization, starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate (Kaptı, Dengiz, & Balcı, 2016). The methodologies and chemical transformations discussed in this study are relevant for designing synthetic routes for similar complex molecules, including the compound , demonstrating the utility in synthetic organic chemistry.

Corrosion Inhibition

Yadav, Sinha, Kumar, and Sarkar (2015) explored the corrosion inhibition effect of synthesized spiropyrimidinethiones on mild steel in acidic solutions, using electrochemical and quantum studies (Yadav, Sinha, Kumar, & Sarkar, 2015). Though the specific compound was not mentioned, the study illustrates how similar pyrimidine derivatives could be evaluated for their potential as corrosion inhibitors in various industrial applications.

Weak Interaction Studies in Molecular Structures

The analysis of weak interactions in barbituric acid derivatives by Khrustalev, Krasnov, and Timofeeva (2008) demonstrates the importance of studying intermolecular interactions in designing compounds with specific binding properties (Khrustalev, Krasnov, & Timofeeva, 2008). Such research can inform the development of new drugs and materials by understanding the structural basis of molecule interactions.

Insecticidal Applications

The synthesis and evaluation of pyridine derivatives for their insecticidal activities against the cowpea aphid by Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) indicate the potential of heterocyclic compounds in pest management strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). This suggests that the compound could be investigated for similar applications, given its structural complexity and potential for biological activity.

Properties

IUPAC Name

2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-13-10-24(11-14(2)29-13)17(26)12-30-21-23-18-15-6-4-5-7-16(15)22-19(18)20(27)25(21)8-9-28-3/h4-7,13-14,22H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLRMMDYGGLOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.